4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
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Overview
Description
4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPIP, and it has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Scientific Research Applications
Cancer Research
Compounds related to 4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine have been synthesized and studied for their potential in cancer research. In particular, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline equivalents showed significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with active compounds against Bcl-2 protein revealed good binding affinity, suggesting their potential as therapeutic agents in cancer treatment (Parveen et al., 2017).
Antimicrobial Activity
Derivatives of the chemical structure have been explored for their antimicrobial properties. Some new 1,2,4-Triazole derivatives displayed antimicrobial activities, highlighting the potential of these compounds in fighting infections. The synthesis process involved multiple steps, resulting in compounds with moderate to good activities against various test microorganisms (Bektaş et al., 2007).
Chemical Synthesis and Molecular Structure
Research has also focused on the synthesis of related compounds and their molecular structure analysis. For instance, an alternative route was discovered for synthesizing N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, showcasing the chemical versatility and potential for creating novel compounds for various applications (Shahinshavali et al., 2021).
Mechanism of Action
- AT1 receptors are part of the renin-angiotensin system , which influences vascular resistance and blood volume .
- Downstream effects include reduced blood pressure and modulation of tissue repair and remodeling via the AT2 receptor .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
properties
IUPAC Name |
4-ethoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-30-23-17-22(24-18(2)25-23)26-13-15-27(16-14-26)31(28,29)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFKJGVRJIWMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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